molecular formula C23H16Cl3N3O2S B11525425 (5E)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11525425
M. Wt: 504.8 g/mol
InChI Key: JKQMMYYRMDMTBH-GZTJUZNOSA-N
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Description

(5E)-5-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves multiple steps, starting with the preparation of the pyrrole and diazinane intermediates. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI). The final step involves the condensation of the intermediates under controlled temperature and pH conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine (Cl2) or nitric acid (HNO3).

Common Reagents and Conditions

Common reagents include oxidizing agents like KMnO4, reducing agents like H2 with Pd/C, and halogenating agents like Cl2. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(5E)-5-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H16Cl3N3O2S

Molecular Weight

504.8 g/mol

IUPAC Name

(5E)-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H16Cl3N3O2S/c1-12-10-14(13(2)28(12)16-8-6-15(24)7-9-16)11-17-21(30)27-23(32)29(22(17)31)19-5-3-4-18(25)20(19)26/h3-11H,1-2H3,(H,27,30,32)/b17-11+

InChI Key

JKQMMYYRMDMTBH-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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